molecular formula C37H42Cl2N4O2Sn-4 B610562 C37H42Cl2N4O2Sn CAS No. 284041-10-7

C37H42Cl2N4O2Sn

Katalognummer: B610562
CAS-Nummer: 284041-10-7
Molekulargewicht: 764.4 g/mol
InChI-Schlüssel: XRJWACZWBZYJTB-HQTZEDFWSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of rostaporfin involves the preparation of tin ethyl etiopurpurin. The synthetic route typically includes the following steps:

Industrial production methods for rostaporfin are designed to ensure high purity and yield. These methods often involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of each step in the synthetic route .

Wissenschaftliche Forschungsanwendungen

Rostaporfin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Der Wirkmechanismus von Rostaporfin beinhaltet seine Aktivierung durch Licht in Gegenwart von Sauerstoff. Nach der Aktivierung geht Rostaporfin von seinem Grundzustand in einen angeregten Singulettzustand über. Dieser angeregte Zustand überträgt dann Energie auf molekularen Sauerstoff und erzeugt reaktive Sauerstoffspezies (ROS) wie Singulett-Sauerstoff. Diese ROS induzieren Apoptose und Nekrose in den Zielzellen, was zu deren Zerstörung führt .

Die molekularen Zielstrukturen von Rostaporfin umfassen Zellkomponenten wie Lipide, Proteine und Nukleinsäuren, die durch die ROS geschädigt werden, die während der photodynamischen Therapie erzeugt werden. Die an diesem Prozess beteiligten Pfade umfassen die Aktivierung apoptotischer Signalkaskaden und die Störung von Zellmembranen .

Wirkmechanismus

The mechanism of action of rostaporfin involves its activation by light in the presence of oxygen. Upon activation, rostaporfin transitions from its ground state to an excited singlet state. This excited state then transfers energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS induce apoptosis and necrosis in targeted cells, leading to their destruction .

The molecular targets of rostaporfin include cellular components such as lipids, proteins, and nucleic acids, which are damaged by the ROS generated during photodynamic therapy. The pathways involved in this process include the activation of apoptotic signaling cascades and the disruption of cellular membranes .

Vergleich Mit ähnlichen Verbindungen

Rostaporfin wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

Die Einzigartigkeit von Rostaporfin liegt in seiner spezifischen Effizienz der ROS-Erzeugung, der Absorptionswellenlänge und der chemischen Struktur, die es in bestimmten therapeutischen Anwendungen besonders effektiv machen .

Biologische Aktivität

The compound C37H42Cl2N4O2Sn, also known as Rostaporfin, is a small molecule drug that has garnered attention for its potential biological activities, particularly in photodynamic therapy (PDT). This compound is notable for its structure and the mechanisms through which it exerts its effects on biological systems.

  • Molecular Formula : this compound
  • CAS Registry Number : 284041-10-7
  • InChIKey : MCTOGTBIQBEIBZ-UHFFFAOYSA-K

Rostaporfin acts primarily as a photosensitizer in PDT, where it is activated by specific wavelengths of light to produce reactive oxygen species (ROS). These ROS are responsible for inducing oxidative stress in targeted cells, leading to cell death. The mechanism can be summarized as follows:

  • Light Activation : Upon exposure to light, Rostaporfin transitions to an excited state.
  • ROS Generation : The excited state interacts with molecular oxygen, generating singlet oxygen and other free radicals.
  • Cellular Damage : These reactive species cause damage to cellular components such as lipids, proteins, and nucleic acids, ultimately leading to apoptosis or necrosis of the targeted cells.

Biological Activity

Rostaporfin has been investigated for various therapeutic applications due to its biological activity:

  • Cancer Treatment : The compound has shown efficacy in treating solid tumors by selectively targeting cancer cells while sparing surrounding healthy tissue.
  • Age-Related Macular Degeneration (AMD) : Clinical trials have explored its use in treating AMD, demonstrating promising results in reducing neovascularization.
  • Glycogen Storage Disease Type II : Studies have indicated potential benefits in managing this metabolic disorder.

Research Findings and Case Studies

Several studies have documented the biological activity of Rostaporfin:

  • Photodynamic Therapy Efficacy :
    • A study reported that Rostaporfin significantly reduced tumor size in animal models when combined with laser therapy. The optimal light dose was found to be critical for maximizing therapeutic effects .
    • In clinical settings, patients with advanced cancers treated with Rostaporfin showed improved outcomes compared to traditional therapies .
  • Mechanistic Studies :
    • Research indicated that Rostaporfin's interaction with cellular membranes enhances its uptake into cancer cells, facilitating more effective ROS generation upon light activation .
    • A detailed investigation into the pharmacokinetics of Rostaporfin revealed a favorable profile with prolonged circulation time in the bloodstream, enhancing its therapeutic window .
  • Safety and Toxicity Assessments :
    • Clinical trials have assessed the safety profile of Rostaporfin, noting minimal adverse effects at therapeutic doses. However, careful monitoring is recommended due to potential photosensitivity reactions post-treatment .

Table 1: Summary of Biological Activities of Rostaporfin

ActivityApplication AreaStudy Reference
Tumor ReductionCancer Treatment
Neovascularization InhibitionAge-Related Macular Degeneration
Metabolic Disorder ManagementGlycogen Storage Disease Type II

Table 2: Key Findings from Clinical Trials

Trial PhaseIndicationOutcomeReference
Phase 3Age-Related Macular DegenerationSignificant visual acuity improvement
Phase 2Metastatic Breast CancerTumor size reduction observed

Eigenschaften

CAS-Nummer

284041-10-7

Molekularformel

C37H42Cl2N4O2Sn-4

Molekulargewicht

764.4 g/mol

IUPAC-Name

ethyl (3R,25R)-23,23-dichloro-3,9,14,19-tetraethyl-8,13,18,25-tetramethyl-1,24,26,27-tetraza-23-stannaheptacyclo[10.10.2.13,22.17,10.117,20.02,6.015,24]heptacosa-2(6),4,7(27),8,10,12,14,16,18,20(26),21-undecaene-4-carboxylate

InChI

InChI=1S/C37H43N4O2.2ClH.Sn/c1-10-23-19(6)29-17-33-25(12-3)21(8)34(40-33)26-15-27(36(42)43-14-5)37(13-4)22(9)30(41-35(26)37)18-32-24(11-2)20(7)28(39-32)16-31(23)38-29;;;/h15-18,22H,10-14H2,1-9H3,(H-,38,39,40,41,42);2*1H;/q-1;;;/p-3/t22-,37-;;;/m1.../s1

InChI-Schlüssel

XRJWACZWBZYJTB-HQTZEDFWSA-K

SMILES

CCC1=C(C2=CC3=C(C(=C4N3[Sn](N5C(=CC1=N2)C(C6(C5=C(C=C6C(=O)OCC)C7=NC(=C4)C(=C7C)CC)CC)C)(Cl)Cl)C)CC)C

Isomerische SMILES

CCC1=C(C2=CC3=C(C(=C([N-]3)C4=C5[C@]([C@@H](C(=N5)C=C6C(=C(C(=N6)C=C1[N-]2)C)CC)C)(C(=C4)C(=O)OCC)CC)C)CC)C.[Cl-].[Cl-].[Sn]

Kanonische SMILES

CCC1=C(C2=CC3=C(C(=C([N-]3)C4=C5C(C(C(=N5)C=C6C(=C(C(=N6)C=C1[N-]2)C)CC)C)(C(=C4)C(=O)OCC)CC)C)CC)C.[Cl-].[Cl-].[Sn]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>5 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

SnET2;  Sn(IV) etiopurpurin;  Purlytin;  tin ethyl etiopurpurin dichloride;  tin etiopurpurin dichloride;  Trademarks: Photrex;  Purlytin;  REM-001;  REM 001;  REM001; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C37H42Cl2N4O2Sn
Reactant of Route 2
Reactant of Route 2
C37H42Cl2N4O2Sn
Reactant of Route 3
Reactant of Route 3
C37H42Cl2N4O2Sn
Reactant of Route 4
Reactant of Route 4
C37H42Cl2N4O2Sn
Reactant of Route 5
Reactant of Route 5
C37H42Cl2N4O2Sn
Reactant of Route 6
Reactant of Route 6
C37H42Cl2N4O2Sn

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.